molecular formula C14H15N3O B1465427 3-[(4-Aminophenyl)methyl]-1-phenylurea CAS No. 1184501-06-1

3-[(4-Aminophenyl)methyl]-1-phenylurea

Cat. No. B1465427
CAS RN: 1184501-06-1
M. Wt: 241.29 g/mol
InChI Key: QYPUKUFOWLVFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Aminophenyl)methyl]-1-phenylurea (3-APM-1-PU) is an organic compound with a wide range of applications in the field of scientific research. It is a product of the condensation of 4-aminophenylmethyl carbamate and 1-phenylurea, and is used as an intermediate in the synthesis of various organic compounds. 3-APM-1-PU has been used in a number of scientific research applications, including the study of biochemical and physiological effects, and has been found to have several advantages and limitations for laboratory experiments.

Scientific Research Applications

3-[(4-Aminophenyl)methyl]-1-phenylurea has been used in a variety of scientific research applications, including the study of enzyme kinetics, biochemical and physiological effects, and drug delivery systems. It has also been used in the synthesis of various organic compounds, such as polyurethanes and polyamides.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)methyl]-1-phenylurea is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme chymotrypsin, which is involved in the breakdown of proteins in the body. It is also believed to interact with other enzymes, such as phosphodiesterase, which is involved in the metabolism of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-Aminophenyl)methyl]-1-phenylurea are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and phosphodiesterase, and to interact with other cellular components, such as DNA. It has also been shown to have an effect on the production of certain hormones, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

3-[(4-Aminophenyl)methyl]-1-phenylurea has several advantages and limitations for laboratory experiments. One of the advantages of using 3-[(4-Aminophenyl)methyl]-1-phenylurea is that it is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. However, it can be toxic if ingested and should be handled with care.

Future Directions

There are several potential future directions for 3-[(4-Aminophenyl)methyl]-1-phenylurea research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new applications for the compound, such as drug delivery systems and polymeric materials. Additionally, further research into the synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea could lead to improved methods and increased yields. Finally, further research into the safety and toxicity of 3-[(4-Aminophenyl)methyl]-1-phenylurea could lead to improved safety protocols for laboratory experiments.

properties

IUPAC Name

1-[(4-aminophenyl)methyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10,15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPUKUFOWLVFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Aminophenyl)methyl]-1-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Aminophenyl)methyl]-1-phenylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(4-Aminophenyl)methyl]-1-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(4-Aminophenyl)methyl]-1-phenylurea
Reactant of Route 4
Reactant of Route 4
3-[(4-Aminophenyl)methyl]-1-phenylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(4-Aminophenyl)methyl]-1-phenylurea
Reactant of Route 6
Reactant of Route 6
3-[(4-Aminophenyl)methyl]-1-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.